![molecular formula C18H16O6 B12852688 Trimethyl [1,1'-biphenyl]-2,4,5-tricarboxylate](/img/structure/B12852688.png)
Trimethyl [1,1'-biphenyl]-2,4,5-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate is an organic compound that belongs to the biphenyl family This compound consists of two benzene rings connected by a single bond, with three carboxylate groups and three methyl groups attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Functionalization: The biphenyl is functionalized by introducing carboxylate groups at the 2, 4, and 5 positions. This can be achieved through various methods, including Friedel-Crafts acylation followed by oxidation.
Methylation: The final step involves the methylation of the carboxylate groups to form the trimethyl ester.
Industrial Production Methods
Industrial production of Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylate groups to alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the carboxylate groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-1,1’-biphenyl: Similar structure but lacks the carboxylate groups.
3-(Chloromethyl)-2-methyl-1,1’-biphenyl: Contains a chloromethyl group instead of carboxylate groups.
Uniqueness
Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate is unique due to the presence of three carboxylate groups, which impart distinct chemical properties and reactivity compared to other biphenyl derivatives. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H16O6 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
trimethyl 5-phenylbenzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C18H16O6/c1-22-16(19)13-10-15(18(21)24-3)14(17(20)23-2)9-12(13)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
SMCPGYPQFLRMGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C2=CC=CC=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



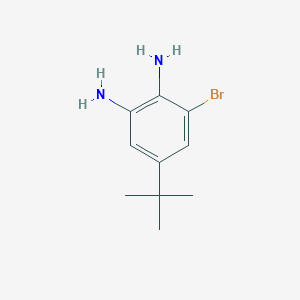
![[3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde](/img/structure/B12852622.png)
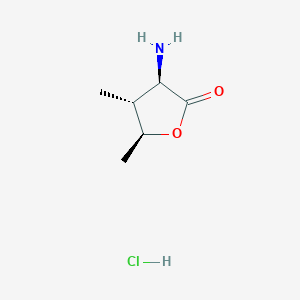

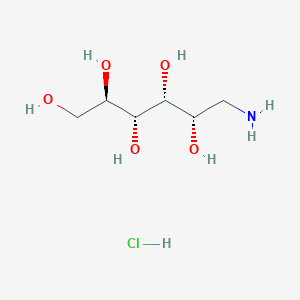
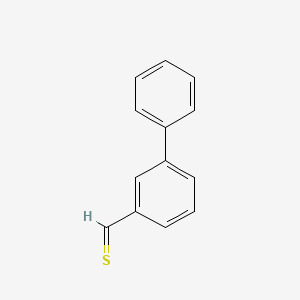

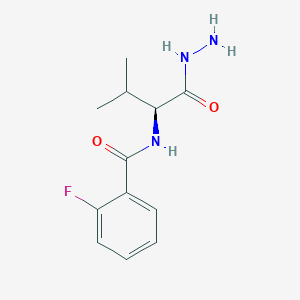
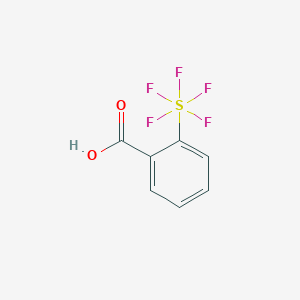
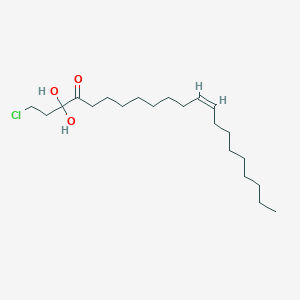


![7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12852698.png)
